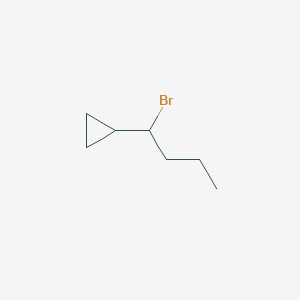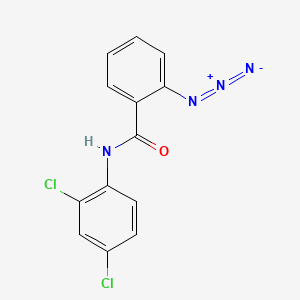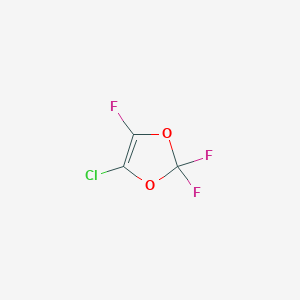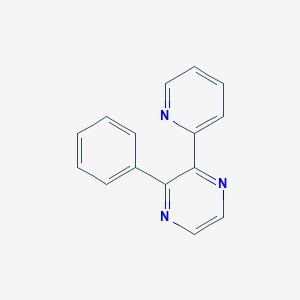![molecular formula C15H11N7O2 B14402474 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole CAS No. 88596-69-4](/img/structure/B14402474.png)
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an azido group, a nitrophenyl group, and a phenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azido and nitrophenyl intermediates. One common method involves the reaction of 3-nitrobenzyl chloride with sodium azide to form 3-nitrobenzyl azide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The azido group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation and labeling of biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole involves its ability to undergo click chemistry reactions, particularly the Huisgen cycloaddition. This reaction allows the compound to form stable triazole rings with various substrates, making it useful for bioconjugation and material science applications. The azido group can also participate in nitrene insertion reactions, which are valuable in surface modification and immobilization of biomolecules .
類似化合物との比較
Similar Compounds
4-Fluoro-3-nitrophenyl azide: Similar in structure but contains a fluorine atom instead of a phenyl group.
4-Azido-3,5-dinitropyrazole: Contains additional nitro groups, making it more energetic and sensitive.
Uniqueness
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole is unique due to its combination of azido, nitrophenyl, and phenyl groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and stable bioconjugates.
特性
CAS番号 |
88596-69-4 |
|---|---|
分子式 |
C15H11N7O2 |
分子量 |
321.29 g/mol |
IUPAC名 |
4-[azido-(3-nitrophenyl)methyl]-5-phenyl-2H-triazole |
InChI |
InChI=1S/C15H11N7O2/c16-20-17-14(11-7-4-8-12(9-11)22(23)24)15-13(18-21-19-15)10-5-2-1-3-6-10/h1-9,14H,(H,18,19,21) |
InChIキー |
FXDDUABGKCHJHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(C3=CC(=CC=C3)[N+](=O)[O-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)

![2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14402410.png)
![2-Methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14402417.png)

![N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14402428.png)



![6H-Indolo[2,3-b]acridine-6,12(11H)-dione](/img/structure/B14402451.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)
![4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide](/img/structure/B14402464.png)

